4,4'-Di(4-pyridyl)biphenyl

Crystal Engineering MOF Synthesis Coordination Polymers

Sourcing a geometrically precise, rigid linker for stable, high-porosity coordination frameworks can delay research. 4,4′-Di(4-pyridyl)biphenyl (BPBP) directly addresses this with its extended 15.7 Å length and conjugated biphenyl core, enabling the reproducible synthesis of open 20×20 Å square grids. • Achieves robust frameworks with post-desolvation stability, critical for gas storage and separation. • Facilitates 3D interpenetrated topologies with thermal stability up to 375 °C. • Promotes enhanced luminescence quantum yields vs. shorter bipyridyl analogs, supporting advanced optical sensor development.

Molecular Formula C22H16N2
Molecular Weight 308.4 g/mol
CAS No. 319430-87-0
Cat. No. B1316066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di(4-pyridyl)biphenyl
CAS319430-87-0
Molecular FormulaC22H16N2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4
InChIInChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H
InChIKeyRERPRBPQDPHWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di(4-pyridyl)biphenyl: Ligand Overview


4,4'-Di(4-pyridyl)biphenyl (CAS 319430-87-0), also known as 4,4'-bis(4-pyridyl)biphenyl or BPBP, is a rigid, linear, bidentate organic ligand of the bipyridine family, consisting of a central biphenyl unit terminated by two 4-pyridyl groups . With a molecular formula of C22H16N2 and a molecular weight of 308.38 g/mol [1], it is a white to yellow-orange crystalline solid with a melting point of 308 °C . It is predominantly employed as a linker molecule in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), where its extended, conjugated aromatic system facilitates the formation of robust, high-dimensional network structures .

Why 4,4'-Di(4-pyridyl)biphenyl Is Irreplaceable


The performance of a coordination polymer or MOF is dictated by the specific dimensions, rigidity, and electronic properties of its organic linker [1]. The biphenyl core in 4,4'-di(4-pyridyl)biphenyl is not merely a structural spacer; it introduces unique geometric constraints and π-conjugation that fundamentally alter the resulting framework's topology, pore size, stability, and material function [2]. Consequently, substituting it with a simpler analog like 4,4'-bipyridine (4,4'-bipy) will result in a different, often less stable, and functionally distinct material. The following evidence demonstrates these quantifiable differentiations, which are critical for informed scientific selection and procurement.

4,4'-Di(4-pyridyl)biphenyl Performance Evidence


Extended Length: Higher-Dimensional MOFs

The N-to-N distance in 4,4'-di(4-pyridyl)biphenyl (BYBP) is 15.7 Å, which is more than twice the length of the widely used ligand 4,4'-bipyridine (4,4'-bipy) [1]. This extended length allows BYBP to bridge larger distances between metal nodes, enabling the formation of expanded, higher-dimensional framework structures that are unattainable with shorter linkers. For instance, a solvothermal reaction with Co(II) yielded a rare homochiral 3D 3-fold interpenetrated jsm net, [Co(L)(BYBP)0.5], whereas 4,4'-bipy typically yields simpler 1D or 2D networks [1].

Crystal Engineering MOF Synthesis Coordination Polymers

Self-Assembly Structural Transformation

In a systematic scanning tunneling microscopy (STM) study, the self-assembly of three linear dipyridyl molecules was compared at a heptanoic acid/HOPG interface [1]. While the addition of protons from a strong acid merely accelerated the assembly process for 4,4'-bipyridine and 1,4-di(4-pyridyl)benzene, it triggered a distinct structural transformation in the self-assembly of 4,4'-di(4-pyridyl)biphenyl. The authors attribute this unique behavior to the molecule's extended conjugation and greater torsional flexibility, which alters its interaction with the substrate and other molecules in the acidic environment [1].

Supramolecular Chemistry Surface Science Self-Assembly

Large Stable Square-Grid Frameworks

The rigid biphenyl core of 4,4'-di(4-pyridyl)biphenyl allows for the construction of open square-grid coordination polymers with remarkably large dimensions, such as 20 × 20 Å grids [1]. Crucially, these materials are reported to be "remarkably stable and crystalline solids even after guest removal" [1]. While 4,4'-bipyridine also forms grid structures, they are typically smaller (e.g., 10-15 Å) and often exhibit lower stability upon desolvation due to framework collapse. The specific combination of a 20 × 20 Å pore size with post-desolvation stability is a unique characteristic directly attributed to the extended, rigid biphenyl linker [1].

Crystal Engineering Coordination Polymers Porous Materials

Enhanced Luminescence in 3D Frameworks

In a study synthesizing coordination polymers from octahedral rhenium chalcocyanide cluster anions and Ag+ cations, the ligand 4,4'-di(4-pyridyl)biphenyl (dpbp) was used to create a 3D framework structure [1]. Compounds incorporating dpbp (compounds 5 and 6) exhibited luminescence in the red region with notably higher quantum yields and lifetimes compared to most other coordination polymers based on the same cluster complexes but with different bipyridine analogs (e.g., 4,4'-bipyridine) [1]. While exact quantum yield values are not provided in the abstract, the statement of a comparative enhancement is explicit and significant.

Luminescent Materials MOFs Cluster Chemistry

4,4'-Di(4-pyridyl)biphenyl Application Scenarios


High-Porosity Stable MOFs for Gas Separation

The proven ability to form open, stable 20 × 20 Å square grids [1] makes 4,4'-di(4-pyridyl)biphenyl an essential building block for designing MOFs with exceptionally large pore volumes and specific surface areas. The demonstrated post-desolvation stability [1] is a critical performance differentiator, ensuring the framework remains intact and functional after activation, a prerequisite for any practical gas storage (e.g., H2, CH4) or separation (e.g., CO2/N2) application.

Thermally Robust High-Dimensional Networks

The ligand's extended length (15.7 Å) directly enables the formation of complex, high-dimensional (e.g., 3D interpenetrated) network topologies that are unattainable with shorter linkers [2]. Furthermore, the resulting frameworks can exhibit exceptional thermal stability, with one reported example maintaining its crystal structure up to 375 °C [2]. This combination of high dimensionality and thermal robustness is a key procurement criterion for researchers targeting materials for high-temperature catalysis or electronics.

pH-Responsive Supramolecular Materials

The unique structural transformation exhibited by 4,4'-di(4-pyridyl)biphenyl in response to protonation, which is distinct from its smaller analogs, provides a basis for designing stimuli-responsive materials [3]. This property can be leveraged to create 'smart' surfaces, molecular switches, or sensors whose structure and function can be altered by a change in pH, a feature of high value in both biological and environmental sensing applications.

Enhanced Luminescent MOFs

The ligand's ability to promote frameworks with notably higher luminescence quantum yields and longer lifetimes compared to other bipyridyl analogs [4] makes it a strategic choice for researchers developing MOF-based optical sensors, light-emitting devices (LEDs), or bioimaging agents. The observed enhancement in photophysical properties can translate directly to improved device sensitivity and performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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